molecular formula C10H11BrClNO B2664373 (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 1803592-29-1

(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No.: B2664373
CAS No.: 1803592-29-1
M. Wt: 276.56
InChI Key: HWZMUEVWSGJURK-UHFFFAOYSA-N
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Description

(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride is a benzofuran-derived organic compound characterized by a methanamine group attached to the 2-position of a benzofuran ring substituted with bromine (5-position) and methyl (7-position) groups. The hydrochloride salt enhances its stability and solubility for synthetic and pharmacological applications. This compound is marketed as a specialized building block in organic synthesis, with a price of €675.00 for 50 mg, reflecting its niche use in pharmaceutical or materials research . Its molecular formula, inferred from the structure, is C₁₀H₁₁BrClNO, with a molar mass of 276.56 g/mol.

Properties

IUPAC Name

(5-bromo-7-methyl-1-benzofuran-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO.ClH/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7;/h2-4H,5,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZMUEVWSGJURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(=C2)CN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride typically involves several steps:

    Bromination: The starting material, 7-methyl-1-benzofuran, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the benzofuran ring.

    Formylation: The brominated intermediate is then subjected to formylation to introduce a formyl group at the 2-position, forming 5-bromo-7-methyl-1-benzofuran-2-carbaldehyde.

    Reductive Amination: The carbaldehyde is then reacted with an amine, such as methylamine, under reductive amination conditions to form the methanamine derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents. The final product is typically purified using crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction Reactions: The compound can be reduced to form different derivatives, such as the reduction of the benzofuran ring to form dihydrobenzofuran derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of dihydrobenzofuran derivatives.

Scientific Research Applications

Anticancer Properties

Research has indicated that benzofuran derivatives, including (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride, exhibit notable anticancer activity. A study reviewed various derivatives and found that modifications at specific positions on the benzofuran ring significantly enhance antiproliferative effects against different cancer cell lines. For example, the introduction of a methyl group at the C–3 position has been shown to increase potency by 2–4 times compared to unsubstituted compounds .

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for their antimicrobial properties. The presence of bromine in the structure may contribute to enhanced activity against various bacterial strains. Studies have shown that certain benzofuran derivatives possess broad-spectrum antimicrobial effects, making them candidates for further development as therapeutic agents .

Anticancer Activity in Ovarian Cancer

A specific study highlighted the anticancer potential of a series of benzofuran derivatives against the human ovarian cancer cell line A2780. The compounds were synthesized using microwave-assisted techniques, which significantly reduced reaction times while maintaining high yields. The results demonstrated that certain derivatives had IC50 values in the submicromolar range, indicating strong antiproliferative activity .

Development as Antimicrobial Agents

Another case study focused on the evaluation of this compound and related compounds against various microbial strains. The findings suggested that these compounds could serve as lead structures for developing new antimicrobial agents, particularly against resistant strains .

Mechanism of Action

The mechanism of action of (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological macromolecules, while the benzofuran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(5-Chloro-2,3-dihydro-1-benzofuran-7-yl)methanamine Hydrochloride

  • Structure : Features a chlorine substituent (5-position) and a saturated dihydrobenzofuran ring.
  • Molecular Formula: C₉H₁₁Cl₂NO.
  • Molar Mass : 220.09 g/mol .
  • Chlorine’s smaller atomic radius and lower electronegativity versus bromine may influence solubility and binding affinity in biological systems.

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

  • Structure : Contains a thiazole heterocycle (1,3-thiazol-4-yl) substituted with a 4-chlorophenyl group.
  • Molecular Formula : C₁₀H₉ClN₂S·HCl.
  • Molar Mass : 261.17 g/mol .
  • The chlorophenyl group provides steric bulk distinct from the bromine and methyl substituents in the target compound.

(5-Bromo-2-nitrophenyl)methanamine Hydrochloride

  • Structure : A nitro group (2-position) replaces the benzofuran core, with bromine at the 5-position.
  • Molecular Formula : C₇H₈BrClN₂O₂.
  • Molar Mass : 283.51 g/mol .
  • Key Differences : The nitro group is a strong electron-withdrawing moiety, significantly altering electronic distribution and acidity compared to the electron-donating methyl group in the target compound.

Physicochemical Properties

Compound Molar Mass (g/mol) Key Substituents Heterocycle Type
Target Compound 276.56 Br (5-), CH₃ (7-) Benzofuran
(5-Chloro-dihydrobenzofuran) analog 220.09 Cl (5-), saturated ring Dihydrobenzofuran
Thiazole derivative 261.17 Cl (4-phenyl), thiazole Thiazole
Nitrophenyl derivative 283.51 Br (5-), NO₂ (2-) Phenyl
  • Solubility: The hydrochloride salt form improves aqueous solubility across all analogs. Bromine’s larger size in the target compound may reduce solubility in nonpolar solvents compared to chlorine analogs.
  • Thermal Stability : Thiazole and nitro-containing derivatives likely exhibit lower thermal stability due to electron-deficient heterocycles .

Spectroscopic Data (NMR Comparison)

provides ¹H/¹³C NMR data for structurally related methanamine hydrochlorides:

Compound () ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Benzo[b]thiophen-2-yl derivative Aromatic H: 7.2–7.8 (thiophene ring) C-S coupling: ~125–140 (thiophene)
Furan-2-yl derivative Hα (furan): 6.3–6.5; NH₂: ~8.1 C-O: ~110–150 (furan)
Target Compound (Inferred) CH₃: ~2.4; Br-substituted H: ~7.1–7.3 Br-C: ~115–130; NH₃⁺: ~40
  • Key Observations: The benzofuran core in the target compound deshields aromatic protons due to bromine’s electron-withdrawing effect, shifting signals upfield compared to furan or thiophene analogs. Methanamine protons (NH₃⁺) in DMSO-d₆ or methanol-d₄ typically appear as broad singlets near δ 8.0–8.5 .

Biological Activity

Overview

(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride is a chemical compound with potential biological activities, particularly in relation to the serotonin receptor system. Its structure suggests it may have significant pharmacological properties, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C10H11BrClNO
  • Molecular Weight : 276.56 g/mol
  • IUPAC Name : 1-(5-bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride

The compound is hypothesized to interact primarily with the serotonin receptor 5-HT2A, which is implicated in various neuropsychological processes. This interaction may lead to modulation of serotonin signaling pathways, influencing mood, cognition, and perception.

Target Receptors

  • Serotonin Receptor : 5-HT2A
    • Function : Involved in the regulation of mood, anxiety, and cognitive functions.

Biological Activities

Research indicates that derivatives of benzofuran compounds exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies on similar benzofuran derivatives demonstrate significant anticancer properties. For instance, modifications in the benzofuran structure can enhance antiproliferative activity against various cancer cell lines. Notably, compounds with specific substitutions at the C–3 and C–6 positions of the benzofuran ring showed increased potency against A549 lung cancer cells .
  • Antimicrobial Activity :
    • Compounds featuring similar structural motifs have shown promising antimicrobial effects against resistant strains of bacteria. The introduction of functional groups can enhance this activity, making them valuable in developing new antimicrobial agents .
  • Neuropharmacological Effects :
    • Given its potential interaction with serotonin receptors, this compound may also exhibit psychoactive effects, similar to other benzofuran analogs that are known to act as stimulants or empathogens .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerEnhanced potency against A549 cells with specific substitutions
AntimicrobialEffective against multidrug-resistant bacteria
NeuropharmacologicalPotential psychoactive effects via serotonin modulation

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves alkylation processes followed by formation of the hydrochloride salt. The structure's unique features contribute to its biological activity through specific interactions with target receptors.

Key Synthetic Steps:

  • Alkylation : Introduction of a methyl group into the benzofuran structure.
  • Hydrochloride Formation : Conversion of the amine into its hydrochloride form for stability and solubility.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (5-bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride, and how can intermediates be characterized?

  • Methodology : Synthesis typically involves bromination and cyclization of methyl-substituted benzofuran precursors, followed by amine functionalization. For example, bromination of 7-methyl-1-benzofuran derivatives using N-bromosuccinimide (NBS) in dichloromethane under controlled conditions (0–5°C) yields brominated intermediates . Amine introduction via reductive amination (e.g., NaBH3_3CN) or nucleophilic substitution is common.
  • Characterization : Use 1^1H/13^13C NMR to confirm substitution patterns and LC-MS for purity (>95%). X-ray crystallography (via SHELX or ORTEP ) resolves stereochemical ambiguities.

Q. How can solubility and stability be optimized for this compound in aqueous buffers for biological assays?

  • Methodology : Solubility screening in DMSO (10–50 mM stock) followed by dilution in PBS (pH 7.4) with co-solvents (e.g., 0.1% Tween-80). Stability is assessed via HPLC at 25°C/37°C over 24–72 hours. Adjust pH to 4–6 to minimize hydrolysis of the benzofuran ring .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • NMR : 1^1H NMR (δ 6.8–7.5 ppm for aromatic protons), 13^13C NMR (C-Br signal ~110 ppm).
  • FT-IR : Amine N-H stretch (~3300 cm1^{-1}), C-Br (~600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ expected at m/z 284.1 for C11_{11}H12_{12}BrNO·HCl) .

Advanced Research Questions

Q. How do structural contradictions in crystallographic data for brominated benzofurans impact the refinement process?

  • Analysis : Discrepancies in bond lengths (e.g., C-Br vs. C-O) may arise from thermal motion or disorder. Use SHELXL for anisotropic refinement and ORTEP-3 for graphical validation . For example, in related compounds, C-Br bond lengths range from 1.89–1.92 Å, but deviations >0.03 Å require re-examination of occupancy factors .

Q. What strategies resolve low yields in the final reductive amination step of this compound?

  • Optimization :

  • Catalyst Choice : Switch from NaBH3_3CN to Pd/C/H2_2 for sterically hindered amines.
  • Solvent Effects : Use THF/MeOH (4:1) to improve substrate solubility.
  • Reaction Monitoring : In-situ FT-IR tracks amine intermediate formation .

Q. How does the bromine substituent influence binding affinity in enzyme inhibition assays?

  • Case Study : Bromine’s electron-withdrawing effect enhances binding to hydrophobic pockets in LOXL2 (IC50_{50} ~126 nM for analogous methanamine hydrochlorides). Compare with chloro or methyl analogs via molecular docking (AutoDock Vina) and SPR binding kinetics .

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